Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

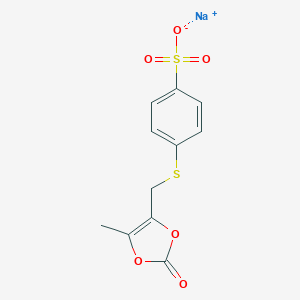

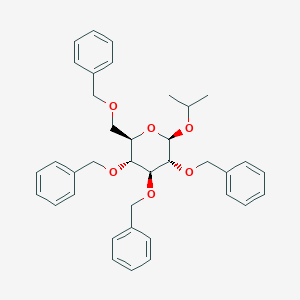

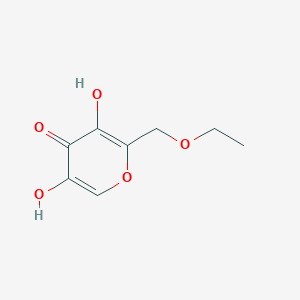

Molecular Structure Analysis The molecular structure of related compounds has been detailed through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the conformation and stereochemistry of the glucose backbone and the attached benzyl groups, providing insights into the molecular architecture of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its analogs (Turney et al., 2019).

Chemical Reactions and Properties Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside participates in various chemical reactions that exploit its protected hydroxyl groups and the glucopyranoside moiety. These reactions are pivotal for further functionalization or for the synthesis of more complex molecules. For instance, glycosylation reactions involving this compound are highly selective and yield products that are significant in the synthesis of bioactive molecules and the study of carbohydrate chemistry (Keglević & Valenteković, 1974).

Physical Properties Analysis The physical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of benzyl groups. These properties are critical for the compound's application in chemical synthesis and its handling in various solvents (Lin et al., 2021).

Chemical Properties Analysis The chemical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, including reactivity towards acids, bases, and nucleophiles, are pivotal for its utilization in organic synthesis. The benzyl protection groups play a crucial role in modulating reactivity and selectivity during chemical transformations, making it a versatile intermediate in the synthesis of complex molecules (Yuasa & Yuasa, 2004).

Applications De Recherche Scientifique

Cyclodextrins and Related Oligosaccharides

Cyclodextrins, a family of cyclic oligosaccharides, have been extensively studied for their ability to form host–guest type inclusion complexes, allowing them to be useful in various scientific and industrial applications. These compounds, like Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, possess unique structures that enable them to encapsulate other molecules, thereby altering the physical and chemical properties of the encapsulated compounds. This feature has been leveraged in pharmaceuticals for drug delivery systems, enhancing the solubility and stability of drugs (Sharma & Baldi, 2016; Valle, 2004).

Glycosides in Pharmacology

Glycosides, which include a wide variety of compounds such as mangiferin and tectoridin, have shown significant pharmacological properties, including anti-inflammatory, anti-platelet, anti-angiogenic, and anti-tumor activities. These compounds illustrate the potential of structurally complex glycosides, related to Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, in contributing to the development of new therapeutic agents (Singh et al., 2009; Patel, 2022).

Chemical Synthesis and Metabolism

The research and development of novel synthetic routes and the study of metabolic pathways for complex organic molecules, including glycosides and other related compounds, are crucial for understanding their biological activities and potential toxicities. Studies on the metabolism of various compounds can provide insights into the safety and efficacy of new drug candidates, which is also relevant for evaluating Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its derivatives (Cornet & Rogiers, 1997).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASXBSZVQKGFRE-KHKVHWIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450294 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside | |

CAS RN |

114967-51-0 |

Source

|

| Record name | Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)

![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)